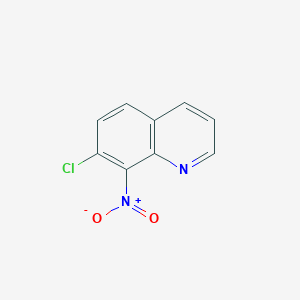

7-Chloro-8-nitroquinoline

Overview

Description

7-Chloro-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method includes the following steps:

-

Nitration of 7-Chloroquinoline: : 7-Chloroquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.

Reaction Conditions

- Temperature: 0-5°C

- Reagents: Concentrated sulfuric acid, concentrated nitric acid

- Reaction Time: 1-2 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-nitroquinoline undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions

- Hydrogen gas, palladium catalyst

- Iron powder, hydrochloric acid

Major Products: : 7-Chloro-8-aminoquinoline

-

Substitution: : The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

- Amines or thiols

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate

Major Products: : Substituted quinoline derivatives

-

Oxidation: : The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products: : Quinoline N-oxides

Scientific Research Applications

7-Chloro-8-nitroquinoline has several scientific research applications, including:

-

Medicinal Chemistry: : The compound is used as a building block in the synthesis of various pharmacologically active molecules. Its derivatives have shown potential as antimicrobial, antimalarial, and anticancer agents .

-

Biological Studies: : this compound is used in biological assays to study enzyme inhibition and receptor binding. It serves as a probe to investigate the mechanisms of action of various biological targets .

-

Industrial Applications: : The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for applications in material science and catalysis .

Mechanism of Action

The mechanism of action of 7-Chloro-8-nitroquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

8-Nitroquinoline: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.

7-Chloroquinoline: Lacks the nitro group at the 8th position, leading to variations in its chemical and biological properties.

7-Chloro-4-nitroquinoline: The nitro group is positioned at the 4th position instead of the 8th, affecting its reactivity and applications.

Uniqueness of 7-Chloro-8-nitroquinoline

The presence of both the chlorine atom at the 7th position and the nitro group at the 8th position in this compound imparts unique chemical and biological properties to the compound. This dual substitution pattern enhances its reactivity in various chemical reactions and its potential as a pharmacologically active molecule. The compound’s ability to undergo selective reduction, substitution, and oxidation reactions makes it a versatile intermediate in synthetic organic chemistry.

Biological Activity

7-Chloro-8-nitroquinoline is a derivative of quinoline known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. The unique structural features of this compound, including the chlorine atom at the 7th position and the nitro group at the 8th position, contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the chlorine and methyl groups enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the lipophilicity of the compound plays a critical role in its antibacterial efficacy. For instance, compounds with higher lipophilicity tend to penetrate bacterial membranes more effectively, enhancing their antibacterial action .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.58 | Gram-positive bacteria |

| 7-Chloro-4-nitroquinoline | 37.5 | Gram-negative bacteria |

| 7-Ethoxy-8-nitroquinoline | 0.65 | Gram-positive bacteria |

Anticancer Activity

Research indicates that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines. For example, in a study assessing the cytotoxicity of related compounds against HeLa cells, one derivative exhibited an IC50 value of 18.8 μM, indicating potent antiproliferative activity . The mechanism involves inducing apoptosis in cancer cells, which is a critical pathway for anticancer agents.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A (derivative) | HeLa | 18.8 | Apoptosis |

| Compound B | A2780 | 25.4 | Cell cycle arrest |

| Compound C | HL60 | 15.2 | Apoptosis |

Case Studies

- Anticancer Study : A recent study highlighted the potential of a derivative of this compound in inducing apoptosis in HeLa cells. The study utilized molecular docking and ADMET analysis to predict biological activity and absorption characteristics, confirming high absorption rates and low hepatotoxicity .

- Antimicrobial Efficacy : Another investigation focused on synthesizing new derivatives from the parent compound to enhance antibacterial activity against resistant strains of bacteria. The results indicated that modifications at the C-7 position significantly influenced the spectrum of activity .

Future Directions

The ongoing research into quinoline derivatives like this compound suggests promising avenues for developing new therapeutic agents. Future studies are likely to explore:

- Enhanced Selectivity : Modifying chemical structures to improve selectivity for cancer cells while minimizing toxicity to normal cells.

- Combination Therapies : Investigating the synergistic effects when combined with other therapeutic agents.

- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects.

Properties

IUPAC Name |

7-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUOBCIEORMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332694 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71331-02-7 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.